molecular formula C21H21BrClNO3 B5214488 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B5214488
M. Wt: 450.8 g/mol
InChI Key: HKQUCBBBYICEDO-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of enones These compounds are characterized by the presence of a carbonyl group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate typically involves multiple steps:

    Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.

    Amination Reaction: The 2-bromobenzoyl chloride is then reacted with an amine to form the 2-bromobenzoylamine intermediate.

    Formation of the Enone: The 2-bromobenzoylamine is then reacted with 4-chlorobenzaldehyde and a suitable base to form the enone structure.

    Esterification: Finally, the enone is esterified with 3-methylbutanol to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be used to study the effects of enones on biological systems. Its interactions with proteins and enzymes can provide insights into biochemical pathways.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. Its structure may be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins. This can lead to the modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoate
  • 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)prop-2-enoate
  • 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoate

Uniqueness

The uniqueness of 3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and chlorine atoms provides unique opportunities for further functionalization and derivatization.

Properties

IUPAC Name

3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrClNO3/c1-14(2)11-12-27-21(26)19(13-15-7-9-16(23)10-8-15)24-20(25)17-5-3-4-6-18(17)22/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQUCBBBYICEDO-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.